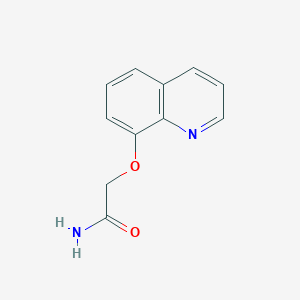

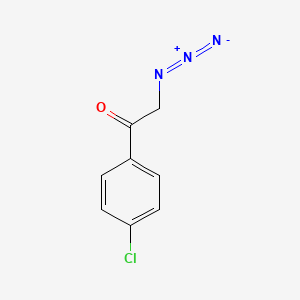

![molecular formula C17H25FN2O4S B2524461 2-[(4-Fluoro-benzenesulfonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1353980-93-4](/img/structure/B2524461.png)

2-[(4-Fluoro-benzenesulfonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[(4-Fluoro-benzenesulfonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester" is a chemical entity that appears to be related to piperidine derivatives. Piperidine is a six-membered heterocyclic amine with a nitrogen atom. It is a key structural motif in many pharmaceutical compounds and natural products. The presence of the 4-fluoro-benzenesulfonylamino group suggests that the compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of piperidine derivatives can involve several steps, including allylboration, aminocyclization, and carbamation. For instance, a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was synthesized through a double asymmetric allylboration of glutaraldehyde followed by aminocyclization and carbamation, with desymmetrization using intramolecular iodocarbamation as a key step . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often confirmed by various spectroscopic methods and X-ray diffraction studies. For example, the tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, with its structure further confirmed by single crystal XRD data . These techniques could similarly be used to analyze the molecular structure of "2-[(4-Fluoro-benzenesulfonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester".

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. The combination of 1-benzenesulfinyl piperidine (BSP) with trifluoromethanesulfonic anhydride (Tf2O) has been shown to activate thioglycosides via glycosyl triflates at low temperatures, which are then converted to glycosides upon treatment with alcohols . This indicates that piperidine derivatives can be versatile intermediates in the formation of diverse glycosidic linkages. The compound may also undergo similar reactions due to the presence of the benzenesulfonylamino group.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on their substitution patterns. For instance, the tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate crystallized in the monoclinic crystal system with specific unit cell parameters, and its molecules were linked through weak C–H···O interactions and aromatic π–π stacking interactions . These interactions can influence the compound's solubility, melting point, and other physical properties. The antibacterial and anthelmintic activities of this compound were also evaluated, showing moderate anthelmintic activity . The "2-[(4-Fluoro-benzenesulfonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester" could be expected to have its own unique set of physical and chemical properties, which would need to be characterized through similar studies.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

The chemical under discussion shares structural similarities with compounds involved in nucleophilic aromatic substitution reactions. Such reactions are fundamental in synthetic chemistry for introducing functional groups into aromatic systems, enabling the synthesis of a wide array of derivatives for further application in drug development and material science. For instance, the reaction of piperidine with nitro-aromatic compounds in benzene has been explored, demonstrating the versatility of piperidine derivatives in synthetic organic chemistry (Pietra & Vitali, 1972). Similarly, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory drugs like flurbiprofen, showcases the importance of fluoro-benzene derivatives in medicinal chemistry (Qiu et al., 2009).

Pharmacological Research

Compounds structurally related to the one have been explored for their potential in drug synthesis and pharmacological applications. For example, derivatives of piperidine and related heterocycles are being investigated for their therapeutic potentials, including as central nervous system (CNS) acting drugs (Saganuwan, 2017). This underlines the significance of piperidine derivatives in discovering new pharmacologically active compounds.

Environmental and Analytical Applications

The role of similar chemical entities extends into environmental science, where their decomposition and analysis are critical. For instance, the decomposition of methyl tert-butyl ether (MTBE) in environmental settings has been studied, demonstrating the environmental impact and degradation pathways of ether compounds (Hsieh et al., 2011). Additionally, the analysis of esters and ethers in environmental samples highlights the importance of analytical methodologies in monitoring and managing chemical pollutants (Pulyalina et al., 2020).

Propriétés

IUPAC Name |

tert-butyl 2-[[(4-fluorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O4S/c1-17(2,3)24-16(21)20-11-5-4-6-14(20)12-19-25(22,23)15-9-7-13(18)8-10-15/h7-10,14,19H,4-6,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQGLZQSLXGFPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CNS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Fluoro-benzenesulfonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

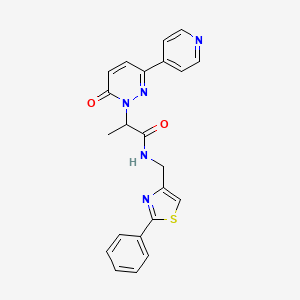

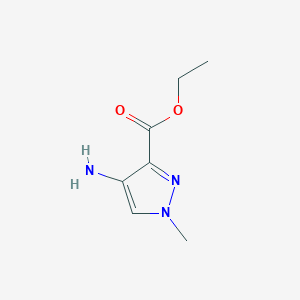

![Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-](/img/structure/B2524381.png)

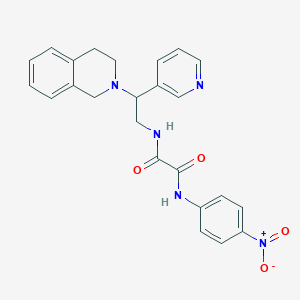

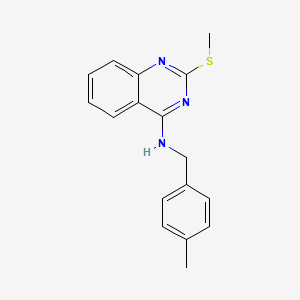

![4-(2-methylbutyl)phenyl (E)-3-[4-(hexyloxy)phenyl]-2-propenoate](/img/structure/B2524382.png)

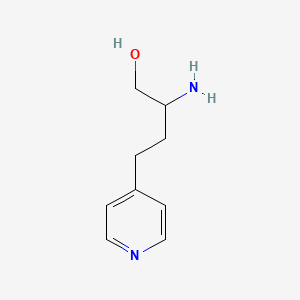

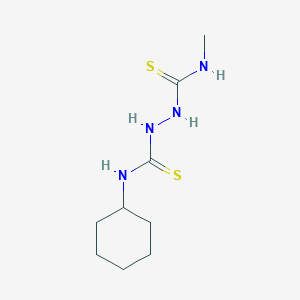

![5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2524387.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2524393.png)

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2524398.png)

![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-amine hydrochloride](/img/structure/B2524401.png)